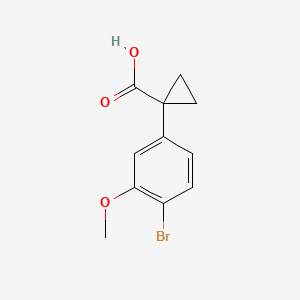

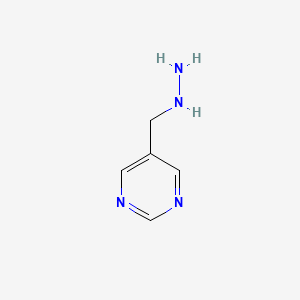

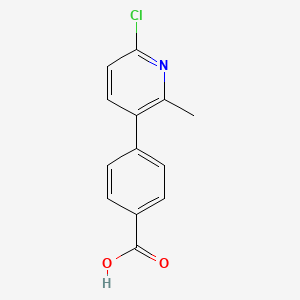

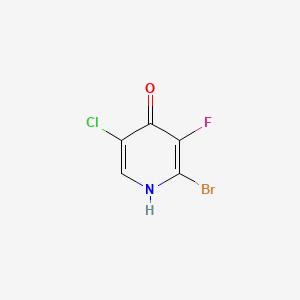

![molecular formula C11H8N2O B567916 [3,4'-Bipyridine]-5-carbaldehyde CAS No. 1214384-36-7](/img/structure/B567916.png)

[3,4'-Bipyridine]-5-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[3,4’-Bipyridine]-5-carbaldehyde: is an organic compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. These compounds are known for their versatility and are used in various applications, including as ligands in coordination chemistry, in the synthesis of biologically active molecules, and in the development of materials with unique properties .

Mechanism of Action

Target of Action

The primary target of [3,4’-Bipyridine]-5-carbaldehyde is phosphodiesterase-III (PDE-III) . PDE-III is an enzyme that plays a crucial role in cardiac function and peripheral vasodilation .

Mode of Action

As a PDE-III inhibitor, [3,4’-Bipyridine]-5-carbaldehyde prevents the degradation of cyclic adenosine monophosphate (cAMP), resulting in increased cAMP levels . This increase in cAMP levels leads to improved cardiac function and peripheral vasodilation .

Biochemical Pathways

The action of [3,4’-Bipyridine]-5-carbaldehyde affects the β-adrenergic signaling pathway . By inhibiting PDE-III, the compound increases cAMP production, which in turn affects the heart’s contractile function and cardiac output .

Pharmacokinetics

It is known that the compound’s action is influenced by its absorption, distribution, metabolism, and excretion (adme) properties . These properties impact the compound’s bioavailability, determining how much of the drug reaches its target site of action.

Result of Action

The result of [3,4’-Bipyridine]-5-carbaldehyde’s action is an improvement in cardiac function and peripheral vasodilation . This leads to a reduction in total peripheral resistance and an increase in cardiac output .

Action Environment

The action, efficacy, and stability of [3,4’-Bipyridine]-5-carbaldehyde can be influenced by various environmental factors These factors can include the presence of other chemicals, temperature, pH, and the specific characteristics of the biological environment in which the compound is acting

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3,4’-Bipyridine]-5-carbaldehyde typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a pyridine boronic acid with a halopyridine in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of bipyridine derivatives, including [3,4’-Bipyridine]-5-carbaldehyde, often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: [3,4’-Bipyridine]-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The pyridine rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products:

Oxidation: [3,4’-Bipyridine]-5-carboxylic acid.

Reduction: [3,4’-Bipyridine]-5-methanol.

Substitution: Various substituted bipyridine derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: [3,4’-Bipyridine]-5-carbaldehyde is used as a building block in the synthesis of complex organic molecules. It serves as a precursor for the synthesis of ligands used in coordination chemistry and catalysis .

Biology: In biological research, bipyridine derivatives are studied for their potential as therapeutic agents. They exhibit various biological activities, including antimicrobial and anticancer properties .

Medicine: Some bipyridine derivatives, such as milrinone, are used in medicine for their pharmacological effects. Milrinone, for example, is a phosphodiesterase inhibitor used in the treatment of heart failure .

Industry: In the industrial sector, bipyridine compounds are used in the development of materials with unique electronic and photophysical properties. They are also employed in the synthesis of dyes and pigments .

Comparison with Similar Compounds

- 2,2’-Bipyridine

- 4,4’-Bipyridine

- 6,6’-Bipyridine

Comparison: [3,4’-Bipyridine]-5-carbaldehyde is unique due to the position of the aldehyde group on the bipyridine scaffold. This structural feature can influence its reactivity and the types of reactions it undergoes. Compared to other bipyridine derivatives, [3,4’-Bipyridine]-5-carbaldehyde may offer distinct advantages in specific synthetic applications and research contexts .

Properties

IUPAC Name |

5-pyridin-4-ylpyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-8-9-5-11(7-13-6-9)10-1-3-12-4-2-10/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFXEBYIABYKGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CN=CC(=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673537 |

Source

|

| Record name | [3,4'-Bipyridine]-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214384-36-7 |

Source

|

| Record name | [3,4'-Bipyridine]-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.